An In-depth Technical Guide to the Physicochemical Properties of 3-Azepan-1-ylpropan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 3-Azepan-1-ylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Azepan-1-ylpropan-1-ol, a tertiary amino alcohol of interest in medicinal chemistry and materials science. Due to a notable lack of experimentally derived data in publicly accessible literature, this guide presents a compilation of predicted values for key parameters, including boiling point, density, pKa, logP, and aqueous solubility. These computational predictions offer valuable initial insights for researchers. Furthermore, this document outlines detailed, generalized experimental protocols for the determination of these fundamental physicochemical properties, providing a practical framework for laboratory investigation. The aim is to equip researchers, scientists, and drug development professionals with essential data and methodologies to facilitate their work with this compound.
Introduction
3-Azepan-1-ylpropan-1-ol (CAS No: 29194-89-6) is an organic molecule incorporating a saturated seven-membered azepane ring linked via a propyl chain to a primary alcohol.[1] The presence of both a tertiary amine and a hydroxyl group imparts bifunctional characteristics to the molecule, suggesting its potential utility as a building block in the synthesis of more complex chemical entities. Amino alcohols are a well-established class of compounds with diverse applications, including as precursors for pharmaceuticals, as catalysts, and in the development of polymers and corrosion inhibitors. The physicochemical properties of 3-Azepan-1-ylpropan-1-ol are critical determinants of its behavior in both chemical and biological systems, influencing its reactivity, solubility, and pharmacokinetic profile. This guide serves as a foundational resource, consolidating predicted data and standard experimental methodologies.
Physicochemical Properties
A thorough search of scientific literature and chemical databases reveals a scarcity of experimentally determined physicochemical data for 3-Azepan-1-ylpropan-1-ol. To provide a useful baseline for researchers, the following table summarizes key properties obtained from computational prediction tools. These values should be considered estimates and serve as a guide for initial experimental design.
| Property | Predicted Value | Unit |
| Molecular Formula | C₉H₁₉NO | - |
| Molecular Weight | 157.25 | g/mol |
| Boiling Point | 235.8 ± 23.0 | °C |
| Density | 0.945 ± 0.06 | g/cm³ |
| pKa (strongest basic) | 9.86 ± 0.10 | - |
| logP | 1.58 | - |
| Aqueous Solubility | -1.13 | log(mol/L) |
| Refractive Index | 1.481 ± 0.02 | - |
Table 1: Predicted Physicochemical Properties of 3-Azepan-1-ylpropan-1-ol. Data is derived from computational models and should be confirmed by experimental measurement.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a liquid organic compound such as 3-Azepan-1-ylpropan-1-ol.
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physicochemical properties of 3-Azepan-1-ylpropan-1-ol. These protocols are based on standard laboratory techniques and may require optimization for this specific compound.
Boiling Point Determination (Micro-method)
This method is suitable for small sample volumes.
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Apparatus: Thiele tube or melting point apparatus with boiling point determination accessory, thermometer, small test tube (e.g., 75 x 10 mm), capillary tube (sealed at one end), heating source (e.g., Bunsen burner or heating block).
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Procedure:
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Add 0.5-1 mL of 3-Azepan-1-ylpropan-1-ol to the small test tube.
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Place the sealed-end capillary tube into the test tube with the open end submerged in the liquid.
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Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
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Place the assembly into the Thiele tube or melting point apparatus.
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Heat the apparatus gently. A slow stream of bubbles will emerge from the capillary tube as the air expands.
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Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the vapor pressure of the liquid is equal to the atmospheric pressure.
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Remove the heat source and allow the apparatus to cool slowly.
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The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
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Density Determination
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Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance, thermometer.
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Procedure:
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Thoroughly clean and dry the pycnometer.
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Weigh the empty, dry pycnometer and record its mass (m₁).
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Fill the pycnometer with distilled water and equilibrate to a known temperature (e.g., 20 °C). Ensure no air bubbles are trapped.
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Weigh the water-filled pycnometer and record its mass (m₂).
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Empty and thoroughly dry the pycnometer.
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Fill the pycnometer with 3-Azepan-1-ylpropan-1-ol at the same temperature.
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Weigh the sample-filled pycnometer and record its mass (m₃).
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Calculate the density of the sample using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.
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Refractive Index Determination
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Apparatus: Abbe refractometer, constant temperature water bath, Pasteur pipette.
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Procedure:
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Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
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Ensure the prism surfaces are clean and dry.
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Using a Pasteur pipette, apply a few drops of 3-Azepan-1-ylpropan-1-ol to the surface of the measuring prism.
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Close the prisms and allow the sample to equilibrate to the desired temperature, circulated from the water bath (e.g., 20 °C).
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Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
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Read the refractive index from the instrument's scale.
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pKa Determination (Potentiometric Titration)
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Apparatus: pH meter with a suitable electrode, burette, beaker, magnetic stirrer and stir bar.
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Reagents: Standardized hydrochloric acid (e.g., 0.1 M HCl), deionized water.
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Procedure:
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Accurately weigh a sample of 3-Azepan-1-ylpropan-1-ol and dissolve it in a known volume of deionized water to create a solution of known concentration.
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Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.
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Immerse the calibrated pH electrode in the solution.
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Record the initial pH of the solution.
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Add the standardized HCl solution in small, precise increments from the burette.
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After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Continue the titration past the equivalence point.
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Plot a graph of pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. This can also be determined from the first derivative of the titration curve.
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logP Determination (Shake-Flask Method)
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Apparatus: Separatory funnel or screw-cap vials, mechanical shaker, centrifuge, analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, GC, or HPLC).
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Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol).
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Procedure:
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Prepare a stock solution of 3-Azepan-1-ylpropan-1-ol in the aqueous phase.
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Add equal volumes of the aqueous solution and the pre-saturated n-octanol to a separatory funnel or vial.
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Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
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Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.
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Carefully separate the aqueous and organic phases.
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Determine the concentration of the compound in each phase using a suitable analytical method.
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Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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logP is the base-10 logarithm of the partition coefficient.
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Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
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Apparatus: Screw-cap vials, mechanical shaker or rotator, filtration device (e.g., syringe filters), analytical instrumentation for quantification (e.g., HPLC).
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Procedure:
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Add an excess amount of 3-Azepan-1-ylpropan-1-ol to a vial containing a known volume of water (or a buffer of a specific pH).
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Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Allow the vial to stand undisturbed for a period to allow undissolved solid to settle.
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Carefully withdraw a sample of the supernatant, ensuring no solid material is included.
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Filter the sample through a syringe filter that does not adsorb the compound.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. This concentration represents the equilibrium solubility.
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Conclusion
This technical guide provides a consolidated resource for the physicochemical properties of 3-Azepan-1-ylpropan-1-ol. While experimentally determined data is currently lacking, the presented predicted values offer a valuable starting point for researchers. The detailed experimental protocols provide a clear and practical guide for the laboratory determination of these essential parameters. It is strongly recommended that the predicted values reported herein be validated through rigorous experimental work to establish a definitive physicochemical profile for this compound. This will enable a more accurate understanding of its behavior and facilitate its application in drug discovery and other scientific endeavors.
